molecular formula C8H8N2O4 B1357615 1,5-Dimethyl-2,3-dinitrobenzene CAS No. 65151-56-6

1,5-Dimethyl-2,3-dinitrobenzene

Cat. No.: B1357615
CAS No.: 65151-56-6
M. Wt: 196.16 g/mol
InChI Key: SQHQCZUODQEUMT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,3-dinitrobenzene is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzene, where two methyl groups and two nitro groups are substituted at the 1,5 and 2,3 positions, respectively. This compound is part of the nitrobenzene family, known for its applications in various chemical processes and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-2,3-dinitrobenzene can be synthesized through a nitration reaction of 1,5-dimethylbenzene (also known as p-xylene). The nitration process involves the introduction of nitro groups (-NO2) into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a nitration reactor, where temperature and concentration are carefully monitored to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethyl-2,3-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups direct incoming electrophiles to the meta positions relative to the nitro groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products:

    Reduction: 1,5-Dimethyl-2,3-diaminobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,5-Dimethyl-2,3-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving nitroaromatic compounds and their biological interactions.

    Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2,3-dinitrobenzene involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through its ability to participate in electron transfer processes, potentially affecting cellular respiration and other metabolic pathways.

Comparison with Similar Compounds

  • 1,2-Dimethyl-3,4-dinitrobenzene
  • 1,3-Dimethyl-2,4-dinitrobenzene
  • 1,4-Dimethyl-2,5-dinitrobenzene

Comparison: 1,5-Dimethyl-2,3-dinitrobenzene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic substitution reactions and reduction processes, making it suitable for specific applications in chemical synthesis and industrial processes.

Properties

IUPAC Name

1,5-dimethyl-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHQCZUODQEUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600994
Record name 1,5-Dimethyl-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65151-56-6
Record name 1,5-Dimethyl-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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